Home > Products > Screening Compounds P42792 > 2,3-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
2,3-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER -

2,3-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

Catalog Number: EVT-4697149
CAS Number:
Molecular Formula: C20H14Cl2N6O
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a selective antagonist of the adenosine A2A receptor (A2AR) []. It has been investigated as a potential PET tracer for imaging cerebral A2ARs using the carbon-11 radiolabeled analog [(11)C]Preladenant []. Studies in rodents have shown that [(11)C]Preladenant exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer [].

Relevance: Preladenant shares the core tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The main difference lies in the substituents at the 2 and 7 positions of the tricyclic core. Preladenant has a 2-furanyl substituent and a complex 7-position substituent containing a piperazinyl ring linked to a methoxyethoxyphenyl moiety. [] (https://www.semanticscholar.org/paper/31953fe1ccf771ec6737389e76acb6e197f056f1)

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

Compound Description: SCH58261 is a potent and selective antagonist of the A2A adenosine receptor subtype [, , , , , , , , ]. It has shown efficacy in preclinical models of Parkinson's disease, attenuating the loss of dopamine and dopamine transporter binding sites induced by the neurotoxin MPTP []. SCH58261 has also been investigated in the context of ischemia and reperfusion injury in skeletal muscle, where it demonstrated cytoprotective effects by blocking A2A receptors [].

Relevance: SCH58261 is structurally related to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine by virtue of possessing the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. Key distinctions arise from the substituents at the 2 and 7 positions. SCH58261 features a 2-furanyl group and a simpler 7-(2-phenylethyl) substituent. [, , , , , , , , ]

5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41)

Compound Description: Compound 41 is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative studied as part of a structure-activity relationship investigation of adenosine receptor antagonists []. While retaining some receptor affinity, substitution at the 9-position with a methylsulfanyl group led to a loss of selectivity compared to related compounds []. Attempts to enhance water solubility by introducing a cycloaminomethyl group at the 5' position of the furanyl ring resulted in a loss of receptor affinity [].

Relevance: Compound 41 shares the central pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ring system with 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The differences are in the substituents, with Compound 41 having a 2-furanyl, an 8-methyl, and a 9-methylsulfanyl group. [] (https://www.semanticscholar.org/paper/a5fc834be5a3aaa4ecc259f0f8b7710ceb8c7bcb)

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP is a potent and selective adenosine A2A receptor antagonist [, ]. It has shown high affinity for A2A receptors in bovine brain (Ki = 0.074 nM) with a 28-fold selectivity over A1 receptors []. In functional assays, 8FB-PTP effectively antagonized A2A receptor-mediated responses in bovine coronary artery and rabbit platelet aggregation models [].

Relevance: 8FB-PTP is closely related to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure. The main structural differences lie in the substituents at the 2 and 8 positions. 8FB-PTP contains a 2-furyl substituent and an 8-(4-fluorobenzyl) group. [, ]

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor [, , , ]. It has been investigated for its potential in treating Parkinson's disease and its associated movement disorders, such as L-DOPA-induced dyskinesia (LID) [, , , ]. Studies have shown that KW-6002 can potentiate the reinforcing effects of THC in squirrel monkeys, suggesting its potential role in addressing marijuana dependence []. Furthermore, it can attenuate both the development of sensitized rotational responses and abnormal involuntary movements in mouse models of LID, providing evidence for striatal A2A receptors' role in the neuroplasticity underlying behavioral sensitization to L-DOPA [].

Relevance: While KW-6002 does not share the exact tricyclic core of 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is a closely related adenosine A2A receptor antagonist. Both compounds are designed to target and block A2A receptors, albeit with different structural scaffolds. KW-6002 is a xanthine derivative, known for its adenosine receptor antagonist properties. The inclusion of KW-6002 in this list highlights the broader class of A2A receptor antagonists and their potential relevance to the target compound. [, , , ]

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound was identified through a pharmacophore-based virtual screening, utilizing the structure of a pifithrin-β analogue as a reference []. It was then evaluated for its neuroprotective activity against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease in human neuroblastoma SH-SY5Y cells []. This compound exhibited neuroprotective effects, reducing the rate of NAC-induced cell death with an activity higher than that of pifithrin-β, by effectively inhibiting p53 target gene transcription [].

Relevance: This compound is structurally highly similar to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the same core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure. The main distinction is the substitution at the 2-position. While the target compound has a 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl} substituent, this compound has a simpler 2-(4-methoxyphenyl) group. [] (https://www.semanticscholar.org/paper/0fbe3e80ac69d435c8a15b44c45c914abe468ab6)

3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Compound Description: This series of biphenyl-substituted, fused 1,2,4-triazoles were synthesized as potential xanthine oxidase inhibitors []. The two sub-series, 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, were generated through oxidative cyclization and Dimroth rearrangement reactions [].

(E)-7-Phenyl-9-styryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 7)

Compound Description: Compound 7 is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative synthesized from a styrylpyrazoloformimidate intermediate []. Its synthesis involved a multi-step process including treatment with hydrazine hydrate and diethyl dicarbonate []. This compound is a representative example of a broader class of styryl-substituted pyrazolotriazolopyrimidines explored in the study [].

Relevance: Compound 7 is structurally related to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine by virtue of its common pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. The key differences lie in the substituents at the 7 and 9 positions. Compound 7 features a 7-phenyl and a 9-styryl substituent. [] (https://www.semanticscholar.org/paper/c8c53d6fc9f34aa248ee4ba8d899a78057e1f48f)

9,11-Dihydropyrazolo[4′,3′:5,6]pyrano[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9) and their Isomers, 9,11-Dihydropyrazolo[4′,3′:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 6 and 8)

Compound Description: These compounds are pyrazolopyranotriazolopyrimidine derivatives, synthesized and investigated for their antimicrobial activity []. The study focused on the synthesis and isomerization of these compounds under different reaction conditions. Compounds 7 and 9 represent the 9,11-dihydropyrazolo[4′,3′:5,6]pyrano[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine series, while compounds 6 and 8 are their isomers belonging to the 9,11-dihydropyrazolo[4′,3′:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine series [].

Relevance: These pyrazolopyranotriazolopyrimidine derivatives are structurally related to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine as they share the core triazolopyrimidine ring system. The primary difference is the presence of an additional fused pyran ring in compounds 6, 7, 8, and 9, leading to a more complex tetracyclic structure. [] (https://www.semanticscholar.org/paper/6477d0dd4330482674f054cf1223a98f3dd62529)

11-(4-Fluorophenyl)-2-(4-substituted phenyl)-10-methyl-8,11-dihydropyrazolo-[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (Compounds 12a,b)

Compound Description: Compounds 12a and 12b are part of a series of polysubstituted and condensed pyrazolopyranopyrimidine derivatives synthesized and evaluated for their antimicrobial activity []. These compounds were prepared through a multi-step process involving condensation with aromatic aldehydes followed by oxidative cyclization [].

Relevance: Compounds 12a and 12b are structurally related to 2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine by sharing the core triazolopyrimidine ring system. They differ in the presence of an additional fused pyran ring and various substituents, including a 4-fluorophenyl group at the 11-position and a 4-substituted phenyl group at the 2-position. [] (https://www.semanticscholar.org/paper/946a2a4c83dd9ffc98558488b67eb8ce82c19382)

Properties

Product Name

2,3-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

IUPAC Name

4-[3-[(2,3-dichlorophenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C20H14Cl2N6O

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C20H14Cl2N6O/c1-27-19-14(9-24-27)20-25-18(26-28(20)11-23-19)13-5-2-4-12(8-13)10-29-16-7-3-6-15(21)17(16)22/h2-9,11H,10H2,1H3

InChI Key

CGDWOWRKIBDYBZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C(=CC=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.